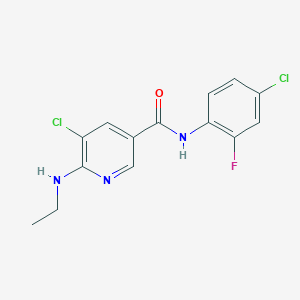
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key player in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway, particularly through mutations in BRAF, is a common feature of many cancers. Therefore, PF-06463922 has potential as an anti-cancer drug.
Mécanisme D'action
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is a selective inhibitor of BRAF. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream targets in the MAPK pathway. This leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells with BRAF mutations.
Biochemical and physiological effects:
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been shown to have potent and selective inhibitory activity against BRAF in cancer cells with BRAF mutations. In addition, 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is its selectivity for BRAF. This allows for specific targeting of cancer cells with BRAF mutations, while sparing normal cells with wild-type BRAF. However, one limitation of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is its potential for off-target effects, particularly on other kinases in the MAPK pathway. In addition, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues need to be further investigated.
Orientations Futures
There are several potential future directions for research on 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway. Another area of interest is the investigation of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues need to be further investigated in order to better understand its potential as an anti-cancer drug.
Méthodes De Synthèse
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide can be synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the preparation of 5-chloro-2-fluoropyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-chloro-2-fluoroaniline to form the amide linkage. The resulting compound is then further reacted with ethylamine to introduce the ethylamino group. Finally, the 5-chloro substituent is introduced through a substitution reaction with thionyl chloride.
Applications De Recherche Scientifique
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide inhibits the growth of cancer cells with BRAF mutations, but has little effect on cells with wild-type BRAF. In vivo studies have demonstrated that 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide can inhibit tumor growth in mouse xenograft models of BRAF-mutant cancers, including melanoma and colorectal cancer.
Propriétés
IUPAC Name |
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN3O/c1-2-18-13-10(16)5-8(7-19-13)14(21)20-12-4-3-9(15)6-11(12)17/h3-7H,2H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCRQIBIMAAPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

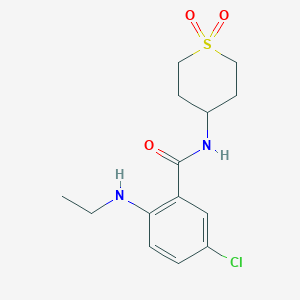
![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
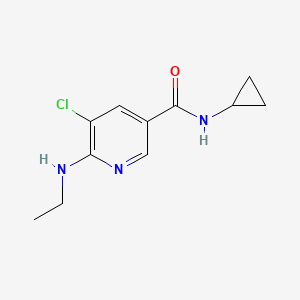
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)

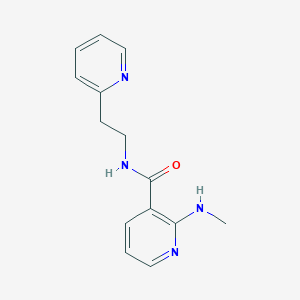
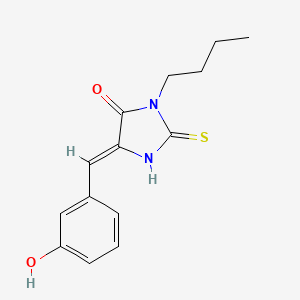

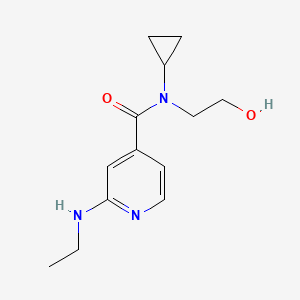
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)